Bruceoside D
CAS No.:
Cat. No.: VC1852115
Molecular Formula: C31H40O16
Molecular Weight: 668.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H40O16 |
|---|---|
| Molecular Weight | 668.6 g/mol |
| IUPAC Name | (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid |
| Standard InChI | InChI=1S/C31H40O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h5,7,11-12,14-15,18-25,27,32,35-39H,6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14+,15+,18+,19-,20+,21+,22+,23+,24+,25-,27+,29-,30+,31+/m0/s1 |
| Standard InChI Key | CXVWQUMYRFPSCJ-SJULGOEYSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)O |
| Canonical SMILES | CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O |
Introduction
Chemical Identity and Classification
Bruceoside D belongs to the class of quassinoids, a group of bitter principles derived from plants in the Simaroubaceae family. Its chemical identity is well-established with a molecular formula of C31H40O16 and a molecular weight of 668.6 g/mol . The compound has been assigned the Chemical Abstracts Service (CAS) registry number 167782-22-1, which serves as a unique identifier in chemical databases . In the PubChem database, Bruceoside D is identified under CID 460525 .
The compound is also recognized in other chemical databases, including the EPA's DSSTox system (DTXSID20937384) and Wikidata (Q82913601) . These multiple identifiers across different chemical databases indicate the compound's recognition in the scientific community and facilitate cross-referencing across research platforms.
Nomenclature and Synonyms
The official IUPAC name for Bruceoside D is (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid . This complex name reflects the intricate structural arrangement of atoms within the molecule.
The compound is also known by several synonyms, including:
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Bruceoside D
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(+)-Bruceoside D
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Picras-1-en-21-oic acid, 13,20-epoxy-2-(beta-D-glucopyranosyloxy)-11,12-dihydroxy-15-((3-methyl-1-oxo-2-butenyl)oxy)-3,16-dioxo-, (11beta,12alpha,15beta)-
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2-(hexopyranosyloxy)-11,12-dihydroxy-15-[(3-methylbut-2-enoyl)oxy]-3,16-dioxo-13,20-epoxypicras-1-en-21-oic acid
Structural Characteristics
Bruceoside D possesses a complex pentacyclic structure characteristic of quassinoids, with multiple stereocenters that define its three-dimensional configuration. The compound contains a glucose moiety (hexopyranosyloxy group) attached to the main skeleton, which is a distinctive feature of glycosidic quassinoids .
Molecular Representation
The molecular structure of Bruceoside D can be represented in various formats for computational and analytical purposes:
SMILES Notation
The Simplified Molecular Input Line Entry System (SMILES) representation for Bruceoside D is:
C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4C@HOC(=O)C=C(C)C)(C@HO)C(=O)O
InChI Notation
The International Chemical Identifier (InChI) for Bruceoside D is:
InChI=1S/C31H40O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h5,7,11-12,14-15,18-25,27,32,35-39H,6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14+,15+,18+,19-,20+,21+,22+,23+,24+,25-,27+,29-,30+,31?/m0/s1
The InChIKey, a condensed version of the InChI, is CXVWQUMYRFPSCJ-RJXHQGEXSA-N .
Physicochemical Properties
Understanding the physicochemical properties of Bruceoside D is essential for predicting its behavior in biological systems and developing analytical methods for its detection and quantification.
Key Physical and Chemical Properties
The following table summarizes the key physicochemical properties of Bruceoside D:
Solubility and Lipophilicity
The XLogP3-AA value of -0.2 indicates that Bruceoside D is slightly hydrophilic . This property, combined with the high number of hydrogen bond donors (7) and acceptors (16), suggests that the compound would have good solubility in polar solvents and potentially in aqueous media. These characteristics are important considerations for formulation development and bioavailability studies.
Structural Features Affecting Reactivity
The presence of multiple functional groups in Bruceoside D, including hydroxyl groups, carbonyl groups, and a carboxylic acid moiety, provides various sites for potential chemical reactions and interactions with biological targets . The 3-methylbut-2-enoyloxy group and the glycosidic linkage are particularly notable features that could influence the compound's biological activity and metabolic stability.
Analytical Considerations
Given the complex structure of Bruceoside D, its identification and quantification in natural sources or biological samples would typically require sophisticated analytical techniques.
Biological Significance
While specific biological activity data for Bruceoside D is limited in the provided search results, its structural classification as a quassinoid suggests potential biological relevance. Quassinoids are known for various biological activities, including anti-inflammatory, antimalarial, antitumor, and insecticidal properties.
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